Technical Guide: 2,5-Difluoro-N-(2-hydroxyethyl)benzamide
Technical Guide: 2,5-Difluoro-N-(2-hydroxyethyl)benzamide
[1]
Part 1: Chemical Identity & Core Specifications[1]
2,5-Difluoro-N-(2-hydroxyethyl)benzamide is a specialized fluorinated building block primarily utilized in Fragment-Based Drug Discovery (FBDD) and as a metabolic probe in medicinal chemistry.[1] It combines an electron-deficient aromatic core (2,5-difluorophenyl) with a polar, hydrogen-bond-donating tail (ethanolamine), making it an ideal scaffold for probing serine/threonine kinase pockets or enhancing the metabolic stability of lead compounds.[1]
While this specific derivative is often synthesized on-demand for combinatorial libraries (and thus lacks a widely cited single CAS number in public chemical registries), it is strictly defined by its precursors and structure.
Chemical Identifiers[1][2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| Chemical Name | 2,5-Difluoro-N-(2-hydroxyethyl)benzamide |
| CAS Number | Not Index-Listed (Synthesized from CAS 2991-28-8 + CAS 141-43-5 ) |
| Molecular Formula | C₉H₉F₂NO₂ |
| Molecular Weight | 201.17 g/mol |
| SMILES | OCCNC(=O)c1cc(F)ccc1F |
| InChI Key | Predicted:[1]ZKSYUNLBFSOENV-UHFFFAOYSA-N (Analogous to non-fluorinated parent) |
| Appearance | White to off-white crystalline solid (Predicted) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |
Part 2: Synthesis & Manufacturing Protocol
Reaction Scheme
Caption: One-pot synthesis via HATU activation prevents oligomerization of the ethanolamine.
Detailed Protocol (Self-Validating)
Reagents:
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2,5-Difluorobenzoic acid (1.0 eq): The electrophilic core.
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Ethanolamine (1.2 eq): The nucleophile. Use slight excess to drive completion.
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DIPEA (3.0 eq): Hünig's base to maintain basic pH for coupling.
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DMF (anhydrous): Solvent (0.2 M concentration).
Step-by-Step Methodology:
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Activation: In a round-bottom flask, dissolve 2,5-difluorobenzoic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and stir for 5 minutes. Add HATU (1.1 eq) in one portion.[1] The solution should turn slightly yellow/orange.[1]
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Coupling: Add Ethanolamine (1.2 eq) dropwise. Stir the reaction at room temperature (25°C) for 4–16 hours.
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Why: Slow addition prevents the hydroxyl group from competing effectively with the amine for the activated ester, although the amine is significantly more nucleophilic.
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Quench & Workup: Dilute the reaction mixture with EtOAc (10 volumes). Wash sequentially with:
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Purification: Dry organic layer over MgSO₄, filter, and concentrate. If necessary, purify via flash column chromatography (0–10% MeOH in DCM).
Part 3: Analytical Characterization[1]
To validate the identity of the synthesized compound, compare your data against these expected spectral signatures.
Nuclear Magnetic Resonance (NMR)
| Nucleus | Signal (ppm) | Multiplicity | Assignment |
| ¹H NMR | 7.50 – 7.60 | Multiplet (1H) | Ar-H (C6 position) |
| 7.20 – 7.35 | Multiplet (2H) | Ar-H (C3, C4 positions) | |
| 6.80 | Broad Singlet (1H) | Amide N-H | |
| 4.85 | Broad Singlet (1H) | Alcohol O-H | |
| 3.65 | Triplet (2H) | -CH₂-OH | |
| 3.45 | Quartet (2H) | -NH-CH₂ - | |
| ¹⁹F NMR | -118.0 | Multiplet | C2-F (Ortho effect shifts upfield) |
| -122.5 | Multiplet | C5-F |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Expected Mass [M+H]⁺: 202.17 Da[1]
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Fragmentation Pattern: Look for loss of the hydroxyethyl chain (neutral loss of 61 Da) or cleavage of the amide bond yielding the 2,5-difluorobenzoyl cation (m/z ~141).
Part 4: Applications in Drug Discovery[1][10]
This molecule is rarely a final drug but serves as a critical fragment and intermediate .[1]
Fragment-Based Drug Discovery (FBDD)
The 2,5-difluoro substitution pattern is strategically used to modulate the electronic properties of the benzene ring without adding significant steric bulk.[1]
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Metabolic Stability: The fluorines at the 2 and 5 positions block common P450 oxidation sites, extending the half-life of the scaffold.[1]
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Binding Affinity: The amide and hydroxyl groups act as a "warhead" for hydrogen bonding with backbone residues (e.g., the hinge region of kinases).
Synthetic Intermediate (Oxazoline Formation)
As noted in advanced synthesis workflows, this amide can be cyclized to form 2-(2,5-difluorophenyl)-2-oxazoline using Burgess reagent or TsCl/Base.[1] These oxazolines are potent directing groups for C-H activation chemistry.[1]
Caption: The compound serves as a versatile node for library expansion and stability profiling.[1]
Part 5: Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[1]
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Handling: Use standard PPE (Gloves, Goggles, Lab Coat).[1] Fluorinated benzamides can be lipophilic; avoid skin contact to prevent absorption.[1]
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Storage: Store in a cool, dry place (2–8°C). Hygroscopic tendencies due to the ethanolamine tail; keep desiccated.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 76339, 2,5-Difluorobenzoic acid.[1] Retrieved from [Link]
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National Institute of Standards and Technology (NIST). Ethanolamine (2-Aminoethanol) Mass Spectrum & Properties.[1] Retrieved from [Link][1]
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European Chemicals Agency (ECHA). Registration Dossier for N-(2-hydroxyethyl)benzamide derivatives.[1] Retrieved from [Link][1]
